

IL-31 signaling pathway in sensory neurons

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An In-depth Technical Guide to the IL-31 Signaling Pathway in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-31 (IL-31), a member of the IL-6 family of cytokines, has emerged as a critical mediator of pruritus, or itch, particularly in the context of chronic inflammatory diseases such as atopic dermatitis (AD).[1][2] Produced predominantly by T helper 2 (Th2) cells, IL-31 exerts its effects by directly engaging with sensory neurons, bridging the immune and nervous systems. [1][3][4] Understanding the intricate signaling cascade initiated by IL-31 in these neurons is paramount for the development of targeted therapeutics aimed at alleviating chronic itch, a debilitating symptom that severely impacts patient quality of life.[5] This guide provides a detailed examination of the core components of the IL-31 signaling pathway in sensory neurons, presents quantitative data from key studies, outlines experimental protocols, and visualizes the molecular interactions involved.

The IL-31 Receptor Complex in Sensory Neurons

IL-31 initiates its signaling cascade by binding to a heterodimeric receptor complex expressed on the surface of a specific subpopulation of primary sensory neurons located in the dorsal root ganglia (DRG).[2][6] This receptor complex consists of two distinct subunits:

• Interleukin-31 Receptor A (IL-31RA): A unique receptor component that is paralogous to the common gp130 subunit used by other IL-6 family cytokines.[4] Its expression is most abundant in the DRG.[6]



 Oncostatin M Receptor Beta (OSMRβ): This subunit is shared with another cytokine, Oncostatin M (OSM).

Both IL-31RA and OSMRβ must be present to form a high-affinity, functional receptor for IL-31. [1][2][7] Studies have shown that these receptor-expressing neurons are typically small-diameter neurons and often co-express other key molecules involved in sensory transduction, such as Transient Receptor Potential (TRP) channels.

Quantitative Data: Receptor Expression

The following table summarizes findings on the expression and co-localization of the IL-31 receptor complex in sensory neurons.

Parameter	Finding	Species	Reference
IL-31RA & OSMRβ Co-localization	100% of IL-31RA- expressing neurons in adult DRG also express OSMRβ.	Mouse	[7]
Co-expression with Neuronal Markers	A significant portion of IL-31RA-expressing DRG neurons co-express TRPV1.	Human, Mouse	[8]
Neuronal Subpopulation	IL-31RA is expressed in a subset of small-sized DRG neurons.	Mouse	
Upregulation by IL-31	Repeated intradermal administration of IL-31 significantly increases mRNA expression of both IL-31RA and OSMRβ in the DRG.	Mouse	[9]

Core Signaling Pathways



Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a series of intracellular phosphorylation events are triggered, activating multiple downstream signaling pathways that collectively lead to neuronal depolarization, action potential firing, and the sensation of itch.

The JAK-STAT Pathway

The primary and most well-characterized pathway activated by IL-31 is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[10]

- JAK Activation: The IL-31 receptor is associated with JAK1 and JAK2.[11][12] Ligand binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation.
- STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor complex, creating docking sites for STAT proteins.
- STAT Dimerization and Translocation: STAT3 is the predominant STAT protein activated by IL-31, with lesser activation of STAT1 and STAT5.[11] Upon phosphorylation, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Sensory neuronal STAT3 has been shown to be critical for IL-31 receptor expression.[13]

The activation of this pathway is a key target for a class of drugs known as JAK inhibitors, which have shown efficacy in treating atopic dermatitis by blocking IL-31 signaling.[12][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the JAK-STAT pathway, IL-31 also activates the MAPK pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[15]

- ERK1/2 Phosphorylation: Stimulation of cultured DRG neurons with IL-31 leads to the rapid phosphorylation of ERK1/2.[3][15]
- Role in Itch Transmission: Inhibition of MEK, the kinase upstream of ERK, has been shown to block IL-31 signaling in vitro and reduce IL-31-induced scratching behavior in vivo, confirming the importance of this pathway in itch transmission.[3][15]



Role of TRP Channels and Calcium Mobilization

IL-31-induced neuronal activation and itch are critically dependent on the function of specific TRP ion channels.

- TRPV1 and TRPA1: IL-31-induced scratching behavior is significantly diminished in mice lacking either TRPV1 or TRPA1.[8] The neurons expressing the IL-31 receptor are largely a subpopulation that also expresses these channels.[3]
- Calcium Influx: In cultured sensory neurons, IL-31 stimulation triggers a rapid increase in intracellular calcium (Ca²⁺).[15] This calcium release is linked to the activation of the aforementioned TRP channels.

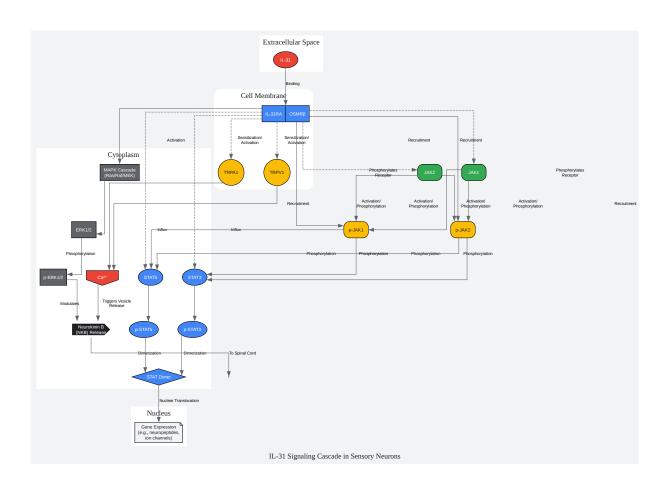
Downstream Neuropeptide Signaling

The signal initiated in the peripheral sensory nerve terminal is transmitted to the central nervous system. Recent studies have identified a specific neuropeptide cascade involved in this process.

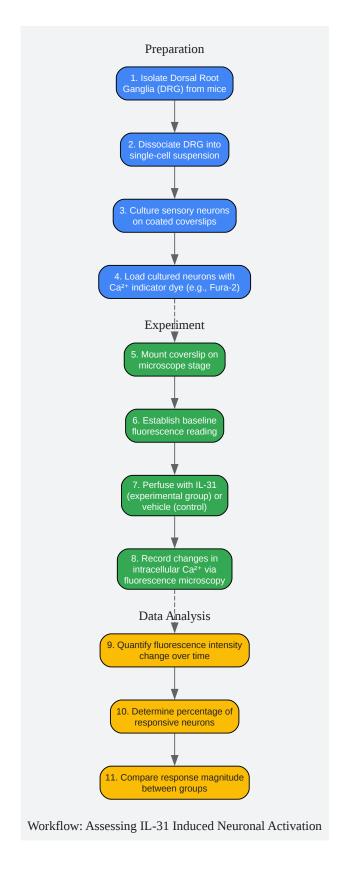
- Neurokinin B (NKB): IL-31 activation of pruriceptors leads to the release of NKB from the central terminals of these neurons in the spinal cord.[1][2]
- Gastrin-Releasing Peptide (GRP): NKB then acts on spinal neurons expressing the NK3R receptor, inducing the release of GRP.[1] GRP is a key neurotransmitter in the spinal cord that specifically transmits itch signals to the brain.[1] This pathway appears to be selective for IL-31-mediated itch, as it is distinct from the pathways used by histamine.[1][16]

Visualizations of Key Pathways and Processes Core IL-31 Signaling Cascade in a Sensory Neuron









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